![molecular formula C18H8F7N3 B2972436 8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 691868-91-4](/img/structure/B2972436.png)
8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
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Overview
Description
Imidazo[1,2-a][1,8]naphthyridine is a type of organic compound that belongs to the class of imidazoles and naphthyridines . It’s a subset of diazanaphthalenes with nitrogen in separate rings . It’s known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a][1,8]naphthyridine derivatives has been reported via a direct C–H arylation approach . The reaction conditions can be adjusted to achieve regioselective single- and double-arylations .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazo[1,2-a][1,8]naphthyridine derivatives have been synthesized via a direct C–H arylation approach . By adjusting the reaction conditions, regioselective single- and double-arylations can be achieved .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including naphthyridine analogs, have been reported to exhibit a broad spectrum of antimicrobial activities. They can act against various bacteria and fungi by interfering with the synthesis of nucleic acids or proteins essential for microbial survival . The trifluoromethyl groups in the compound may enhance its lipophilicity, potentially increasing its ability to penetrate microbial cell membranes and exert its antimicrobial effects.
Anti-inflammatory Properties
Compounds with an imidazole core are known to possess anti-inflammatory properties. They can modulate the body’s inflammatory response by inhibiting the synthesis or activity of pro-inflammatory cytokines and mediators . This makes them potential candidates for the treatment of chronic inflammatory diseases.
Antitumor and Anticancer Potential
The structural similarity of imidazo[1,2-a][1,8]naphthyridines to purines allows them to interact with various cellular pathways that are crucial for the proliferation and survival of cancer cells. They may inhibit the growth of tumors by targeting key enzymes or receptors involved in cancer cell metabolism .
Central Nervous System (CNS) Disorders
Imidazole-containing compounds have shown promise in the treatment of CNS disorders. They can act as modulators of central receptors or enzymes, potentially offering therapeutic benefits for conditions such as anxiety, depression, and epilepsy .
Gastrointestinal Applications
The imidazole ring is a core structure in many proton pump inhibitors (PPIs), which are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. PPIs work by irreversibly blocking the H+/K+ ATPase enzyme in the stomach, reducing acid secretion .
Antiviral and Antiparasitic Effects
Imidazole derivatives have been explored for their antiviral and antiparasitic activities. They can inhibit the replication of viruses or the growth of parasites, making them useful in the development of new treatments for infectious diseases .
Mechanism of Action
While the specific mechanism of action for “8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” is not available, imidazole-based compounds are known for their broad range of biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
8-(4-fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F7N3/c19-10-3-1-9(2-4-10)13-8-28-15(26-13)6-5-11-12(17(20,21)22)7-14(18(23,24)25)27-16(11)28/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGVPKLTMGMCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine |
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